5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide
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Overview
Description
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide is a complex organic compound that features a pyrazole ring, a trifluoromethyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of the pyrazole and furan intermediates. The pyrazole ring can be synthesized through the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions . The furan ring is then introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The bromine atom in the pyrazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution can introduce various functional groups .
Scientific Research Applications
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group and pyrazole ring play crucial roles in binding to these targets, potentially modulating their activity . The exact pathways involved would depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-Bromo-1,5-dimethyl-3-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-1H-pyrazole
Uniqueness
5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]-2-furamide is unique due to the presence of both a trifluoromethyl group and a furan ring, which are not commonly found together in similar compounds. This unique combination of functional groups contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C18H15BrF3N3O2 |
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Molecular Weight |
442.2 g/mol |
IUPAC Name |
5-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H15BrF3N3O2/c1-10-16(19)11(2)25(24-10)9-14-7-8-15(27-14)17(26)23-13-5-3-12(4-6-13)18(20,21)22/h3-8H,9H2,1-2H3,(H,23,26) |
InChI Key |
AYDVNOZUGOXDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)C(F)(F)F)C)Br |
Origin of Product |
United States |
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